Cas no 2866253-61-2 (tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2866253-61-2x500.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- 2866253-61-2
- EN300-37454407
- tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate
-
- インチ: 1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19)
- InChIKey: BDSBSZZJGDBSTH-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1CC(C2C=CC=CC=2)(CN)C1)=O
計算された属性
- せいみつぶんしりょう: 276.183778013g/mol
- どういたいしつりょう: 276.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37454407-0.5g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
Enamine | EN300-37454407-2.5g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
1PlusChem | 1P0280X7-50mg |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 50mg |
$335.00 | 2024-05-07 | |
1PlusChem | 1P0280X7-250mg |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 250mg |
$664.00 | 2024-05-07 | |
1PlusChem | 1P0280X7-2.5g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 2.5g |
$2449.00 | 2024-05-07 | |
Aaron | AR02815J-500mg |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
1PlusChem | 1P0280X7-5g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 5g |
$3595.00 | 2024-05-07 | |
1PlusChem | 1P0280X7-10g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 10g |
$5298.00 | 2024-05-07 | |
Aaron | AR02815J-100mg |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 100mg |
$496.00 | 2025-02-15 | |
Aaron | AR02815J-1g |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
2866253-61-2 | 95% | 1g |
$1381.00 | 2025-02-15 |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamateに関する追加情報
Research Brief on tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate (CAS: 2866253-61-2)
The compound tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate (CAS: 2866253-61-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, which make it a promising scaffold for the design of novel bioactive molecules. The compound's cyclobutyl core, combined with the phenyl and aminomethyl substituents, provides a rigid yet flexible framework that can interact with various biological targets. Researchers have explored its utility as a building block in the synthesis of small-molecule inhibitors and modulators of protein-protein interactions.
One of the key advancements in the study of this compound is its role in the development of central nervous system (CNS) therapeutics. Preliminary in vitro and in vivo studies suggest that derivatives of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate exhibit affinity for neurotransmitter receptors, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings open new avenues for the design of neuroprotective agents.
In addition to its CNS applications, recent research has investigated the compound's potential in oncology. The aminomethyl group in tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate has been shown to facilitate interactions with enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in tumor growth and metastasis. These results underscore the compound's versatility as a pharmacophore.
The synthesis of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate has also been optimized in recent years. Novel catalytic methods, including asymmetric hydrogenation and enantioselective cyclization, have been employed to achieve higher yields and purity. These advancements are critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
Despite these promising developments, challenges remain in the characterization and optimization of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to fully realize its therapeutic potential. Future research directions may include structural modifications to enhance bioavailability and reduce toxicity, as well as comprehensive pharmacokinetic and pharmacodynamic studies.
In conclusion, tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate (CAS: 2866253-61-2) represents a valuable chemical entity with diverse applications in drug discovery. Its unique structural properties and biological activities make it a compelling subject for ongoing and future research. Continued exploration of this compound and its derivatives is expected to yield significant contributions to the fields of neuroscience, oncology, and beyond.
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